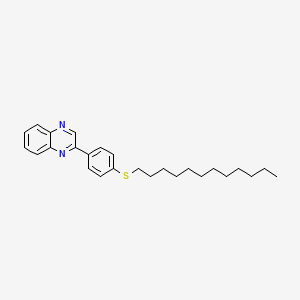
Quinoxaline, 2-(4-(dodecylthio)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 2-(4-(dodecylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-(dodecylthio)phenyl)-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction between o-phenylenediamine and a suitable 1,2-dicarbonyl compound, such as benzil, in the presence of a catalyst like acetic acid or hydrochloric acid.
Thioether Formation:
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance reaction efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, 2-(4-(dodecylthio)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated quinoxaline derivatives can react with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 2-(4-(dodecylthio)phenyl)- has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives are explored for their anticancer, antimicrobial, and antiviral properties. The dodecylthio group may enhance the compound’s lipophilicity, improving its ability to interact with biological membranes.
Agriculture: Quinoxaline derivatives are used as components in pesticides and herbicides due to their ability to inhibit the growth of harmful organisms.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Wirkmechanismus
The mechanism of action of Quinoxaline, 2-(4-(dodecylthio)phenyl)- involves its interaction with specific molecular targets and pathways:
DNA Interaction: Quinoxaline derivatives can intercalate into DNA, disrupting its replication and transcription processes, leading to cell death in cancer cells.
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial metabolism, making it effective as an antimicrobial agent.
Oxidative Stress: Quinoxaline derivatives can induce oxidative stress in cells, leading to apoptosis or cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its anticancer properties and structural similarity to quinoxaline.
Phthalazine: Shares the benzopyrazine structure with quinoxaline and has applications in medicinal chemistry.
Uniqueness
Quinoxaline, 2-(4-(dodecylthio)phenyl)- is unique due to the presence of the dodecylthio group, which can enhance its lipophilicity and potentially improve its biological activity and membrane permeability compared to other quinoxaline derivatives.
Eigenschaften
CAS-Nummer |
53066-84-5 |
|---|---|
Molekularformel |
C26H34N2S |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
2-(4-dodecylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C26H34N2S/c1-2-3-4-5-6-7-8-9-10-13-20-29-23-18-16-22(17-19-23)26-21-27-24-14-11-12-15-25(24)28-26/h11-12,14-19,21H,2-10,13,20H2,1H3 |
InChI-Schlüssel |
LMSUTKYEQMLGKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


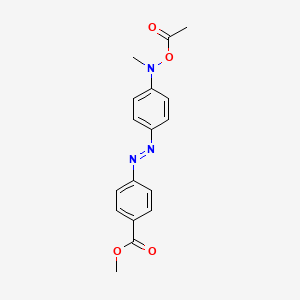
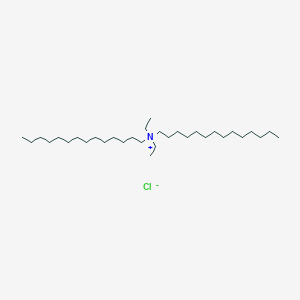
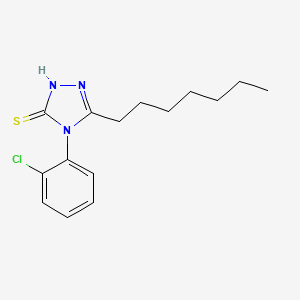
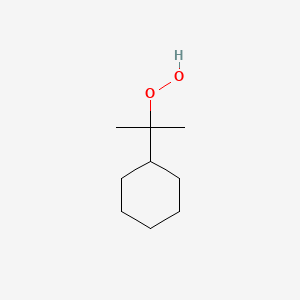
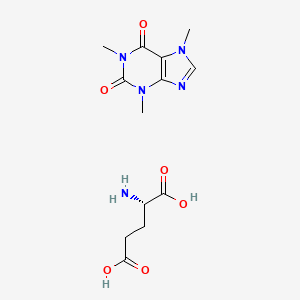
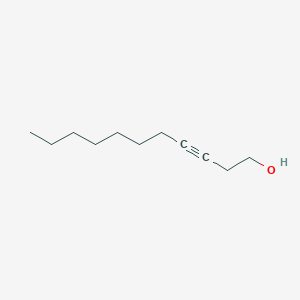

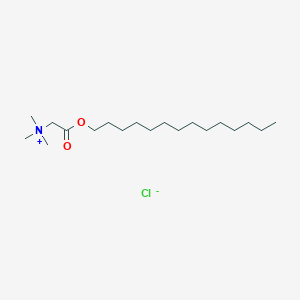
![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
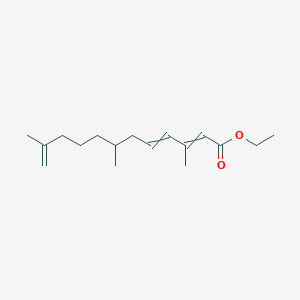
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
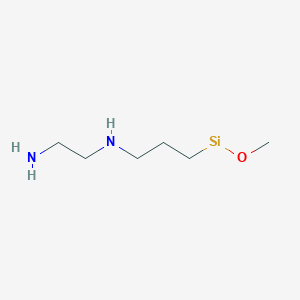
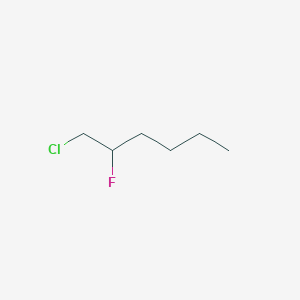
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
